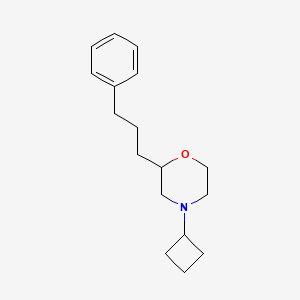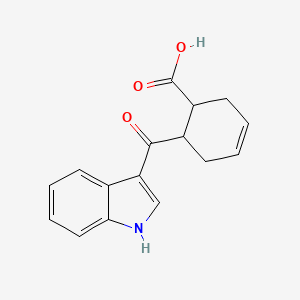![molecular formula C13H21N3O3S2 B3819289 3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide](/img/structure/B3819289.png)
3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide
Descripción general
Descripción
3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, MTSES.
Mecanismo De Acción
MTSES acts by selectively modifying cysteine residues in proteins and peptides. This modification occurs through the formation of a covalent bond between the sulfonamide group of MTSES and the thiol group of cysteine. This modification can alter the structure and function of the protein, allowing researchers to investigate its properties in more detail.
Biochemical and Physiological Effects:
MTSES has been shown to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the activity of some enzymes by modifying their active site cysteine residues. It has also been shown to affect the function of ion channels and transporters by modifying their cysteine residues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MTSES in lab experiments is its selectivity for cysteine residues. This allows researchers to selectively modify specific cysteine residues in proteins, without affecting other amino acid residues. However, one limitation of using MTSES is that it can be difficult to control the degree of modification, as the reaction can occur rapidly and irreversibly.
Direcciones Futuras
There are many potential future directions for research involving MTSES. One possible direction is to investigate its use in studying the structure and function of membrane proteins, which are notoriously difficult to study due to their hydrophobic nature. Another direction is to explore its potential as a therapeutic agent for diseases that involve the dysregulation of cysteine-containing proteins, such as cancer and neurodegenerative diseases.
In conclusion, MTSES is a versatile and useful compound that has many potential applications in scientific research. Its ability to selectively modify cysteine residues in proteins and peptides makes it a valuable tool for investigating the properties of these molecules. As research in this area continues to progress, it is likely that we will discover even more ways to use MTSES in the study of biological systems.
Aplicaciones Científicas De Investigación
MTSES has been widely used in scientific research as a reagent for modifying cysteine residues in proteins and peptides. This compound is particularly useful in studies that aim to investigate the structure and function of proteins, as well as their interactions with other molecules.
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-(2-pyrrolidin-1-ylsulfonylethyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S2/c1-11-12(20-10-15-11)4-5-13(17)14-6-9-21(18,19)16-7-2-3-8-16/h10H,2-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBPUNOYVMNKHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NCCS(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methyl-1,3-thiazol-5-yl)-N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}cyclopentanecarboxamide](/img/structure/B3819211.png)
![{[5-(1H-indol-3-ylmethyl)-4-pyridin-3-yl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3819213.png)

![methyl (2S)-cyclopropyl({[2-(dimethylamino)-4-methylpyrimidin-5-yl]carbonyl}amino)acetate](/img/structure/B3819224.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B3819226.png)
![2-[4-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3819239.png)
![2-({4-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}methyl)phenol trifluoroacetate (salt)](/img/structure/B3819245.png)
![4-nitropentacyclo[6.6.6.0~2,7~.0~9,14~.0~15,20~]icosa-2,4,6,9,11,13,15,17,19-nonaene](/img/structure/B3819252.png)

![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}methanesulfonamide](/img/structure/B3819258.png)
![N,N-diethyl-4,5-dimethyl-1,2-dihydropyrrolo[3,2,1-hi]indole-7-sulfonamide](/img/structure/B3819268.png)
![2-chloro-N-[2-(3-pyridinylsulfonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]benzamide](/img/structure/B3819281.png)

